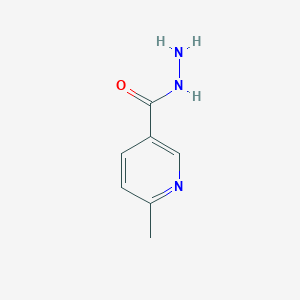

6-甲基吡啶-3-甲酰肼

描述

科学研究应用

Bioactive Ligands and Chemosensors

6-Methylpyridine-3-carbohydrazide derivatives are known to form Schiff bases, which act as flexible and multidentate ligands. These compounds have a wide range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities . They are also used in the development of chemosensors for the qualitative and quantitative detection of selective ions in environmental and biological media .

Pharmaceutical Applications

In the pharmaceutical industry, 6-Methylpyridine-3-carbohydrazide and its derivatives are utilized in drug design and development. They serve as precursors for various bioactive molecules and are involved in the synthesis of compounds with therapeutic potential . Their structural variability allows for the creation of diverse pharmacophores, which are central to the development of new medications .

Agrochemicals

The pyridine moiety, a component of 6-Methylpyridine-3-carbohydrazide, is integral to the structure of many agrochemicals. It modifies the properties of compounds and can act as a unique pharmacophore, influencing the mechanism of action of plant protection chemicals . Pyridine derivatives are significant in the synthesis of pesticides and play a role in crop protection .

Ion Recognition

Schiff bases derived from pyridine derivatives, such as those formed from 6-Methylpyridine-3-carbohydrazide, exhibit strong binding abilities towards various cations and anions. This property is exploited in ion recognition, where these compounds are used to detect specific ions in a range of environmental and biological samples .

Environmental Monitoring

Compounds based on 6-Methylpyridine-3-carbohydrazide can be employed in environmental monitoring. Their ability to form complexes with metal ions makes them suitable for detecting and quantifying pollutants and other environmental hazards .

Biological Media

In biological media, 6-Methylpyridine-3-carbohydrazide derivatives are explored for their antimicrobial effects against multidrug-resistant strains. They have shown potent activity against various pathogens, indicating their potential as novel antimicrobial agents .

Material Science

The Schiff bases formed from 6-Methylpyridine-3-carbohydrazide are used in material science for the synthesis of organic compounds, including polymers and stabilizers. They contribute to the development of new materials with specific properties and applications .

Catalysis

These compounds are also investigated for their catalytic applications. They can act as catalysts in the oxidation of organic compounds, showcasing their versatility beyond biological applications .

未来方向

The future research directions for 6-Methylpyridine-3-carbohydrazide could involve further exploration of its synthesis, structural analysis, and potential applications. For instance, new pyridine-3-carbonitrile derivatives have shown promising anticancer activity, suggesting potential biomedical applications for pyridine derivatives .

作用机制

Target of Action

Similar compounds such as 3-methylpyridine have been found to interact with enzymes like collagenase 3 and stromelysin-1 .

Mode of Action

It’s known that the compound can be used to synthesize pyrazoline derivatives . These derivatives have shown significant antibacterial, antioxidant, and analgesic activity .

Biochemical Pathways

Related compounds have been found to inhibit enzymes involved in inflammation and tissue remodeling .

Result of Action

Pyrazoline derivatives synthesized from this compound have shown significant antibacterial, antioxidant, and analgesic activity .

属性

IUPAC Name |

6-methylpyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHPYVNOEDALAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408843 | |

| Record name | 6-methylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylpyridine-3-carbohydrazide | |

CAS RN |

197079-25-7 | |

| Record name | 6-methylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key reaction involving 6-methylpyridine-3-carbohydrazide discussed in the research?

A1: The research paper focuses on utilizing 6-methylpyridine-3-carbohydrazide as a starting material for synthesizing novel hydrazones and thiazolidine-4-ones. It highlights a two-step reaction process:

- Condensation: 6-Methylpyridine-3-carbohydrazide reacts with various aromatic aldehydes. This reaction forms hydrazone derivatives. []

- Cyclocondensation: The synthesized hydrazones further react with thioglycolic acid, resulting in the formation of thiazolidine-4-one derivatives. []

Q2: How are the synthesized compounds characterized in the study?

A2: The research utilizes a combination of analytical and spectral techniques to confirm the structures of all synthesized compounds. While the specific methods are not detailed in the abstract, typical methods for such characterization include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)

![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)

![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)

![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)